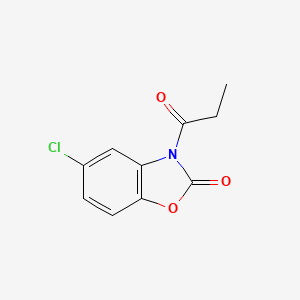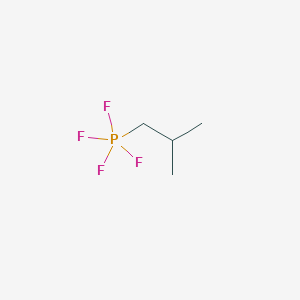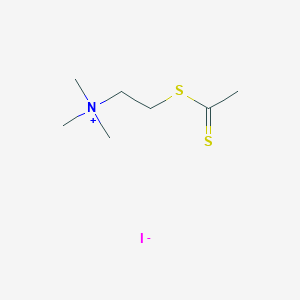
2-(Ethanethioylsulfanyl)-N,N,N-trimethylethan-1-aminium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Ethanethioylsulfanyl)-N,N,N-trimethylethan-1-aminium iodide is a chemical compound with a unique structure that includes an ethanethioylsulfanyl group and a trimethylethan-1-aminium group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethanethioylsulfanyl)-N,N,N-trimethylethan-1-aminium iodide typically involves the reaction of ethanethioylsulfanyl chloride with N,N,N-trimethylethan-1-amine in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the high purity of the final product. The scalability of the synthesis process allows for the production of large quantities of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(Ethanethioylsulfanyl)-N,N,N-trimethylethan-1-aminium iodide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the iodide ion with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions may involve nucleophiles like sodium azide or potassium cyanide. The reactions are typically carried out under controlled temperature and pH conditions to optimize yield and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
2-(Ethanethioylsulfanyl)-N,N,N-trimethylethan-1-aminium iodide has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 2-(Ethanethioylsulfanyl)-N,N,N-trimethylethan-1-aminium iodide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quaternary ammonium salts and thiol-containing compounds. Examples include:
- Tetramethylammonium iodide
- Ethanethiol
- Trimethylsulfonium iodide
Uniqueness
2-(Ethanethioylsulfanyl)-N,N,N-trimethylethan-1-aminium iodide is unique due to its combination of an ethanethioylsulfanyl group and a trimethylethan-1-aminium group This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds
Properties
CAS No. |
124901-07-1 |
|---|---|
Molecular Formula |
C7H16INS2 |
Molecular Weight |
305.2 g/mol |
IUPAC Name |
2-ethanethioylsulfanylethyl(trimethyl)azanium;iodide |
InChI |
InChI=1S/C7H16NS2.HI/c1-7(9)10-6-5-8(2,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
XXZDUZNAFMFVGI-UHFFFAOYSA-M |
Canonical SMILES |
CC(=S)SCC[N+](C)(C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


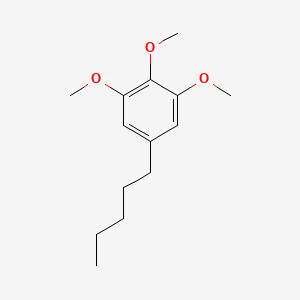
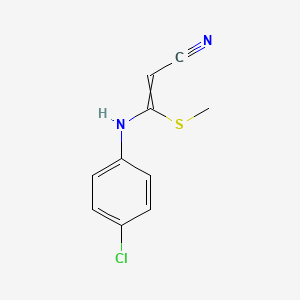
![Pyridinium, 4-[2-(4-hydroxyphenyl)ethenyl]-1-methyl-](/img/structure/B14304130.png)
![[3-Phenyl-1-(thiophen-2-yl)prop-2-en-1-ylidene]propanedinitrile](/img/structure/B14304144.png)
![N-[4-(2,6-Dioxopiperidin-3-yl)phenyl]acetamide](/img/structure/B14304152.png)
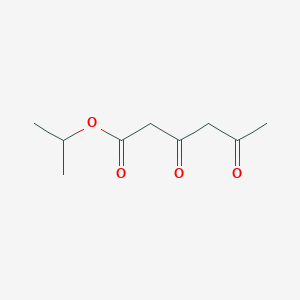
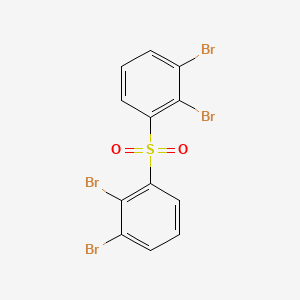
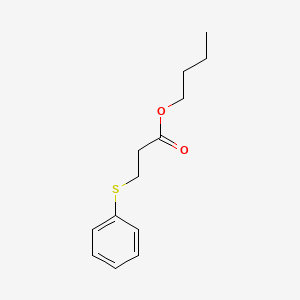
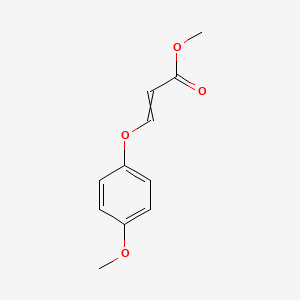
methanone](/img/structure/B14304178.png)
![1-[4-(Dimethylamino)phenyl]-2-nitroethan-1-one](/img/structure/B14304182.png)

